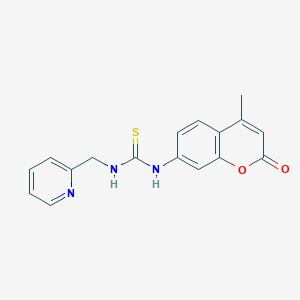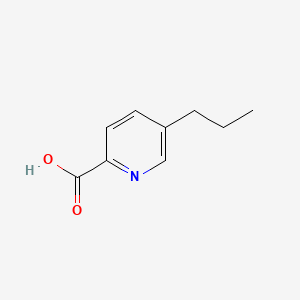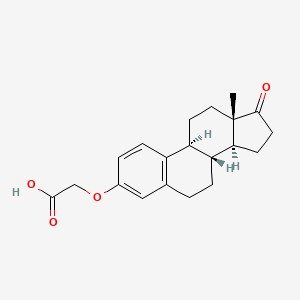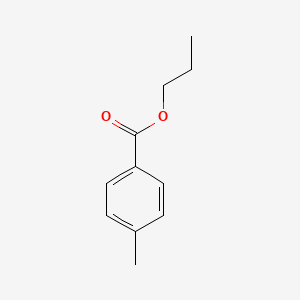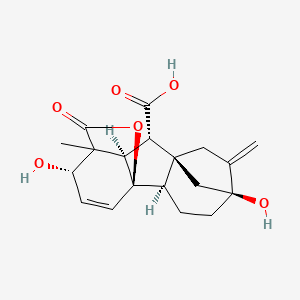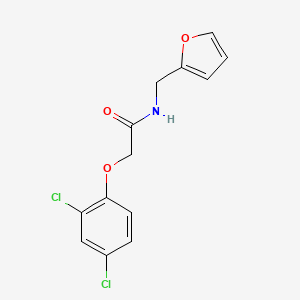
2-(2,4-dichlorophenoxy)-N-(2-furanylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-furanylmethyl)acetamide is a dichlorobenzene.
Scientific Research Applications
Potential Pesticide Applications
One of the primary scientific applications of derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a category that includes 2-(2,4-dichlorophenoxy)-N-(2-furanylmethyl)acetamide, is as potential pesticides. These compounds have been characterized through X-ray powder diffraction, highlighting their potential utility in pest control in agriculture and other sectors (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis and Chemical Properties
The synthesis of derivatives of N-substituted-2,4-dichlorophenoxy acetamide has been explored, with studies focusing on the influence of solvents on the chlorination process in the benzene ring of phenoxy acetamide additives. This research is significant for understanding the chemical properties and potential applications of these compounds (Wang et al., 2011).
Environmental Impact Studies
In addition to their applications, the environmental impact of such compounds has also been studied. For example, the effects of long-term application of 2,4-dichlorophenoxy acetate (2,4-D) on soil microbial populations and biochemical processes have been investigated, providing insights into the ecological implications of using such chemicals in agriculture (Rai, 1992).
Molecular Analysis and Potential Biomedical Applications
On a molecular level, the analysis of Corynebacterium glutamicum after exposure to 2,4-dichlorophenoxy acetic acid (2,4-D) has revealed stress-induced responses at the protein level. Such studies could aid in understanding the cellular mechanisms affected by these compounds and potentially lead to biomedical applications (Fanous et al., 2007).
Herbicide Efficacy and Development of New Formulations
Research into new formulations of 2,4-dichlorophenoxy-acetic acid (2,4-D) has been conducted, comparing efficacy, surfactant properties, and fertilizer compatibility. This is relevant for agricultural applications where the effectiveness and environmental compatibility of herbicides are crucial (Volgas, Mack, & Roberts, 2005).
properties
Molecular Formula |
C13H11Cl2NO3 |
|---|---|
Molecular Weight |
300.13 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H11Cl2NO3/c14-9-3-4-12(11(15)6-9)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) |
InChI Key |
RKRCNHHERYWPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



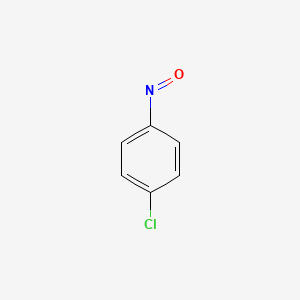

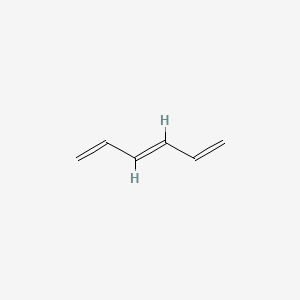


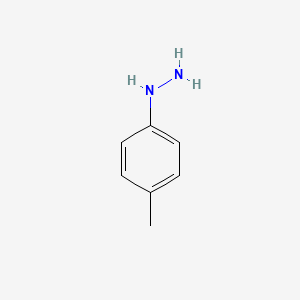
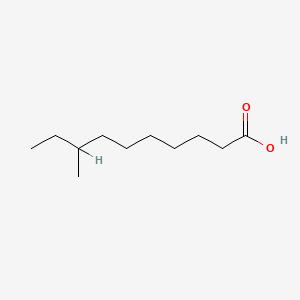
![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
